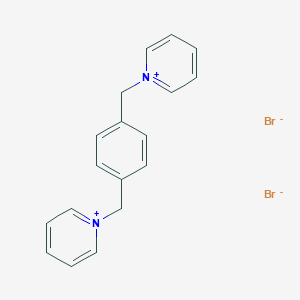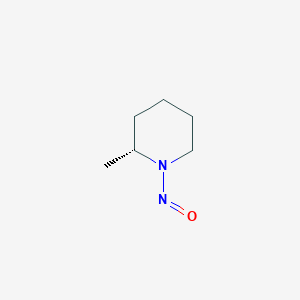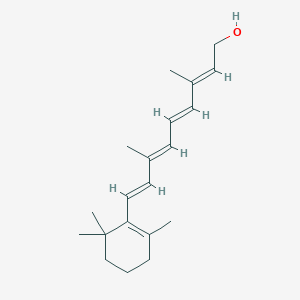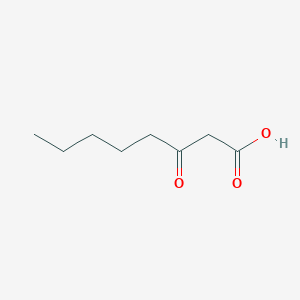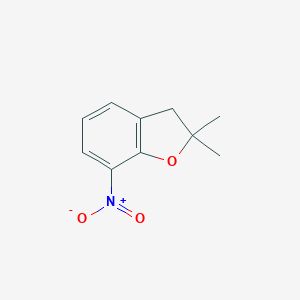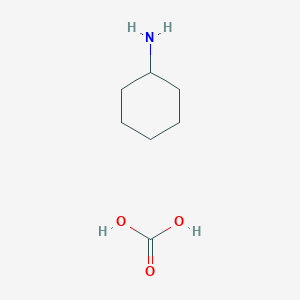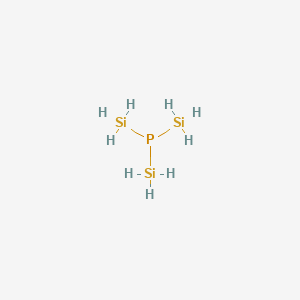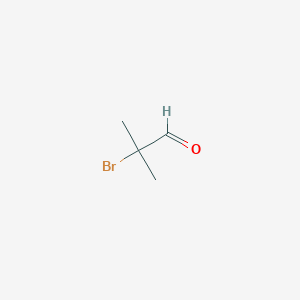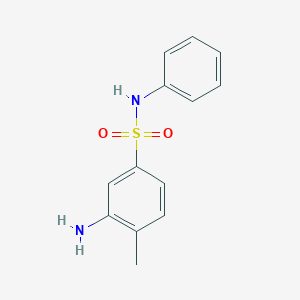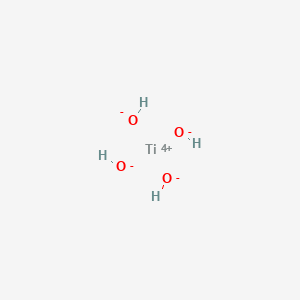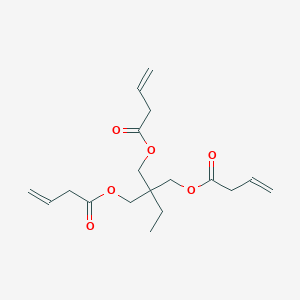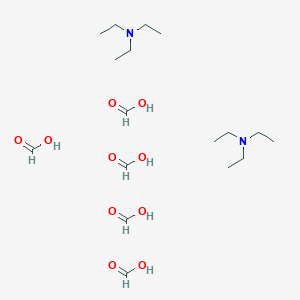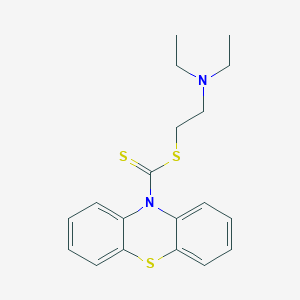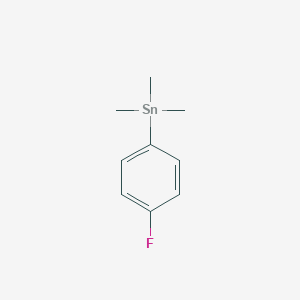
Stannane, (4-fluorophenyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (4-fluorophenyl)trimethyl-, also known as 4-Fluorophenyltrimethylstannane, is an organotin compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of stannane, which is a class of organotin compounds that have been widely used in organic synthesis. The unique properties of stannane, (4-fluorophenyl)trimethyl- make it an attractive candidate for a range of applications, including in the fields of medicinal chemistry and material science.
Wirkmechanismus
The exact mechanism of action of stannane, (4-fluorophenyl)trimethyl- is not fully understood. However, it is thought to exert its biological effects through the inhibition of key enzymes involved in cellular processes. This inhibition may lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
Stannane, (4-fluorophenyl)trimethyl- has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Stannane, (4-fluorophenyl)trimethyl- offers a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and its unique properties make it an attractive candidate for a range of applications. However, there are also limitations associated with the use of this compound, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are a number of potential future directions for research involving stannane, (4-fluorophenyl)trimethyl-. One key area of interest is in the development of new anti-cancer therapies based on this compound. Additionally, there is potential for the use of stannane, (4-fluorophenyl)trimethyl- in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.
Wissenschaftliche Forschungsanwendungen
Stannane, (4-fluorophenyl)trimethyl- has been the subject of extensive research due to its potential applications in a range of scientific fields. One key area of interest is in the field of medicinal chemistry, where stannane, (4-fluorophenyl)trimethyl- has been shown to exhibit promising anti-cancer activity. This compound has also been investigated for its potential use as a building block in the synthesis of other biologically active molecules.
Eigenschaften
CAS-Nummer |
14101-14-5 |
|---|---|
Produktname |
Stannane, (4-fluorophenyl)trimethyl- |
Molekularformel |
C9H13FSn |
Molekulargewicht |
258.91 g/mol |
IUPAC-Name |
(4-fluorophenyl)-trimethylstannane |
InChI |
InChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; |
InChI-Schlüssel |
IJIVCYSWQPYWFG-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)F |
Kanonische SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

